molecular formula C20H21N5O5 B4726026 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

Cat. No.: B4726026
M. Wt: 411.4 g/mol
InChI Key: VWYYUHCNZLRBHP-UHFFFAOYSA-N
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Description

2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a phenol derivative.

    Coupling Reaction: Formation of the benzoxadiazole core through a coupling reaction.

    Amidation: Formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
  • 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)BUTANAMIDE

Uniqueness

Compared to similar compounds, 2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE may exhibit unique properties due to the specific arrangement of functional groups and the length of the carbon chain in the propanamide moiety

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-13(29-15-7-5-14(6-8-15)25(27)28)20(26)21-16-9-10-17(19-18(16)22-30-23-19)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYYUHCNZLRBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C2=NON=C12)N3CCCCC3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 6
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2-(4-NITROPHENOXY)-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

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